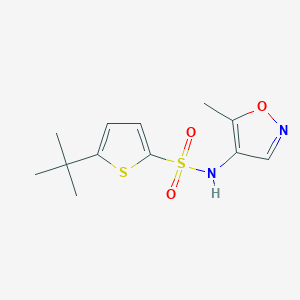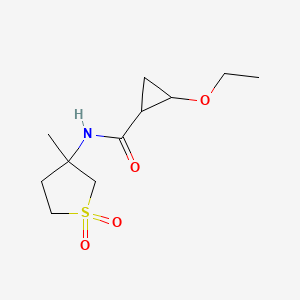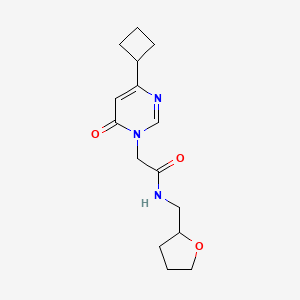
1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one is a synthetic organic compound that features both azetidine and tetrahydropyran moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Tetrahydropyran Moiety: This step may involve etherification reactions where the hydroxyl group of the azetidine derivative reacts with a tetrahydropyran derivative.
Final Assembly: The final step involves linking the two main fragments through a propanone bridge, often using condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one would depend on its specific biological target. Generally, compounds with azetidine and tetrahydropyran rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-ol.
Uniqueness
1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one is unique due to the combination of azetidine and tetrahydropyran rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c13-9-7-12(8-9)11(14)3-6-16-10-1-4-15-5-2-10/h9-10,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYRGUGTNJAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B7053623.png)

![5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7053645.png)
![2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7053659.png)
![2-(7-methyl-1H-indol-3-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7053667.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053682.png)
![1-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053688.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7053698.png)

![2-amino-6-[2-(3-methoxyphenyl)propanoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7053702.png)

![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7053712.png)

![4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine](/img/structure/B7053719.png)
